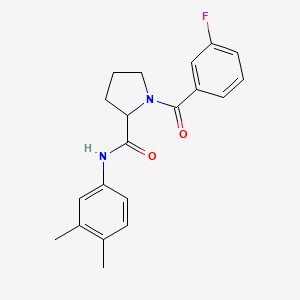![molecular formula C16H15N3O2S B6118172 3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide](/img/structure/B6118172.png)
3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide is a complex organic compound that features a benzisothiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide typically involves the following steps:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a pyridine derivative.
Formation of the Propanamide Group: The final step involves the acylation of the intermediate compound with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine moiety may enhance binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)propanamide
- 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Uniqueness
3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide is unique due to the presence of both the benzisothiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(18-11-12-5-8-17-9-6-12)7-10-19-16(21)13-3-1-2-4-14(13)22-19/h1-6,8-9H,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJFFSUBSMZRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)

![4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol](/img/structure/B6118129.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
![N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B6118167.png)
